N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
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Description
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C20H13ClN6OS2 and its molecular weight is 452.9g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds containing the1,2,4-triazole and 1,3,4-thiadiazole moieties are capable of binding with a variety of enzymes and receptors in the biological system . These compounds show versatile biological activities, suggesting that they may interact with multiple targets.
Mode of Action
Compounds containing the1,2,4-triazole and 1,3,4-thiadiazole moieties are known to interact with their targets through hydrogen bonding and other non-covalent interactions . The distribution of electronic density across the heteroaromatic ring attached to the amide group may play a role in these interactions .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, antineoplastic, and anti-alzheimer properties . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which may provide some insights into the pharmacokinetics of this compound.
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, antineoplastic, and anti-alzheimer properties . This suggests that they may have diverse molecular and cellular effects.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN6OS2/c21-14-8-5-13(6-9-14)18-23-19(26-30-18)22-17(28)11-29-20-25-24-16-10-7-12-3-1-2-4-15(12)27(16)20/h1-10H,11H2,(H,22,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBPBKXXYIWVKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN6OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.